5-ethyl-3-oxo-2-phenyl-N-(2-phenylethyl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
This compound belongs to the pyrazolo[4,3-c]pyridine family, a class of heterocyclic molecules with a fused pyrazole-pyridine core. Its structure features a 5-ethyl group, a 3-oxo moiety, a 2-phenyl substituent, and a 7-carboxamide functionalized with a 2-phenylethyl chain.
Properties
IUPAC Name |
5-ethyl-3-oxo-2-phenyl-N-(2-phenylethyl)pyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-2-26-15-19(22(28)24-14-13-17-9-5-3-6-10-17)21-20(16-26)23(29)27(25-21)18-11-7-4-8-12-18/h3-12,15-16H,2,13-14H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVZSHNCUNZLHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-ethyl-3-oxo-2-phenyl-N-(2-phenylethyl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can be achieved through various synthetic routes. One common method involves the annulation of a preformed pyrazole ring to a pyridine ring. This can be done by treating diphenylhydrazone with pyridine in the presence of iodine . Another approach involves the treatment of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions can be facilitated by using halogenating agents such as bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohol derivatives .
Scientific Research Applications
5-ethyl-3-oxo-2-phenyl-N-(2-phenylethyl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and pathways . Additionally, it is used in the development of new pharmaceuticals and as a ligand in coordination chemistry .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as topoisomerase II alpha, which is crucial for DNA replication and cell division . By inhibiting this enzyme, the compound can prevent the proliferation of cancer cells. Additionally, it may interact with other molecular targets involved in signaling pathways, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound differs from analogs in substituent patterns at the 5-position and the carboxamide side chain. Key comparisons include:
Physicochemical and Pharmacological Implications
- Propyl (923233-41-4): Increased lipophilicity may improve tissue penetration but reduce aqueous solubility .
- Carboxamide Side Chains: N-(2-phenylethyl) (target): Hydrophobic interactions dominate, favoring targets with nonpolar binding sites. N-(2-methoxyethyl) (923233-41-4): Methoxyethyl introduces hydrogen-bonding capacity, which may improve solubility but reduce blood-brain barrier penetration .
Crystallographic and Hydrogen-Bonding Patterns
- For example, 7f’s high melting point (248–251°C) correlates with strong intermolecular forces, while the target’s phenylethyl group may reduce crystal lattice stability compared to polar substituents .
Q & A
Basic Research Questions
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization involves precise control of reaction parameters. For example:
- Temperature : Maintain 60–80°C during condensation steps to avoid side reactions (e.g., hydrolysis of the carboxamide group) .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) for steps involving nucleophilic substitution, as they enhance reactivity without degrading the pyrazolo-pyridine core .
- Catalysts : Employ Pd/C or Cu(I) catalysts for Suzuki-Miyaura coupling if aryl halides are intermediates .
- Purification : Combine column chromatography (silica gel, hexane/EtOAc gradient) with recrystallization (ethanol/water) to isolate high-purity product (>95%) .
Q. What analytical techniques are critical for characterizing this compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR in deuterated DMSO to confirm regiochemistry of the pyrazolo-pyridine ring and substituent positions .
- HPLC-MS : Employ a C18 column (3.5 µm, 4.6 × 150 mm) with a 0.1% formic acid/acetonitrile gradient to verify molecular ion peaks ([M+H]) and detect impurities .
- X-ray Crystallography : Resolve ambiguous stereochemistry by co-crystallizing with thiourea derivatives to enhance crystal lattice stability .
Q. How can solubility challenges in biological assays be addressed?
- Methodological Answer :
- Co-solvent Systems : Prepare stock solutions in DMSO (≤5% v/v) and dilute in PBS containing 0.1% Tween-80 to mitigate aggregation .
- Structural Analogs : Compare solubility profiles of derivatives (e.g., replacing the 2-phenylethyl group with a pyridylmethyl moiety) to identify trends in hydrophilic-lipophilic balance .
Advanced Research Questions
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in enzyme inhibition studies?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with PDE4B (PDB: 1XMU) or kinase targets to predict binding modes of the carboxamide group and pyrazolo-pyridine core .
- SAR Libraries : Synthesize analogs with systematic substitutions (e.g., halogenation at the phenyl ring or alkyl chain length variation) and test IC values in enzymatic assays .
- Free-Wilson Analysis : Quantify contributions of substituents (e.g., 5-ethyl vs. 5-propyl) to bioactivity using regression models .
Q. How can conflicting bioactivity data across cell-based and in vivo models be resolved?
- Methodological Answer :
- Dose-Response Refinement : Perform orthogonal assays (e.g., Western blot for target phosphorylation vs. cell viability) to distinguish direct target engagement from off-target effects .
- Metabolite Screening : Use LC-MS/MS to identify active metabolites (e.g., N-deethylated derivatives) that may contribute to in vivo efficacy .
- Species-Specific Factors : Compare cytochrome P450 metabolism profiles (human vs. rodent liver microsomes) to explain pharmacokinetic discrepancies .
Q. What experimental approaches validate the compound’s mechanism of action as a phosphodiesterase (PDE) inhibitor?
- Methodological Answer :
- Kinetic Assays : Measure cAMP/cGMP hydrolysis rates in recombinant PDE isoforms (e.g., PDE3A, PDE4D) using fluorescence polarization .
- Crystallography : Co-crystallize the compound with PDE4B to resolve hydrogen-bonding interactions between the 3-oxo group and Gln .
- Gene Knockdown : Apply siRNA targeting PDE isoforms in primary cells to confirm rescue of phenotypic effects (e.g., anti-inflammatory responses) .
Contradictory Data Analysis
- Example Conflict : Varying IC values reported for PDE4 inhibition (e.g., 50 nM vs. 220 nM in different studies).
- Resolution :
Assay Conditions : Ensure consistent buffer pH (7.4) and Mg concentration (2 mM), as PDE activity is cation-dependent .
Compound Stability : Pre-incubate the compound at 37°C for 1 hour to assess degradation via LC-MS .
Control Inhibitors : Include rolipram (PDE4-specific) and IBMX (pan-PDE) to calibrate assay sensitivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
